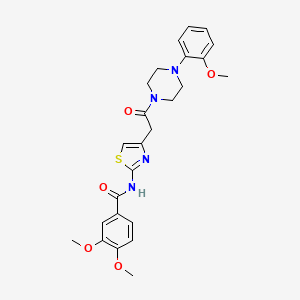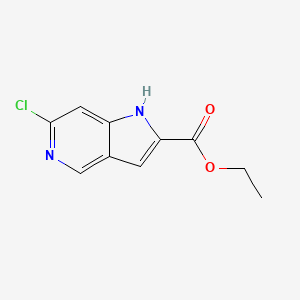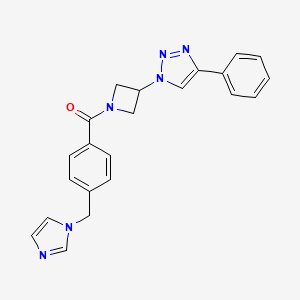
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of certain precursors. For example, a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a related compound .Molecular Structure Analysis
The FT-IR exhibited a sharp carbonyl stretch at 1660 cm−1, which is indicative of an α,β-unsaturated carbonyl .科学的研究の応用
Anticancer Potential
The compound’s unique structure and functional groups make it an intriguing candidate for cancer research. Researchers have investigated its ability to inhibit tumor growth and metastasis. By targeting specific cellular pathways, this compound may offer novel therapeutic strategies for cancer treatment .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Preliminary studies suggest that our compound may modulate inflammatory responses by interacting with key enzymes or receptors. Further research could explore its potential as an anti-inflammatory agent .
Antiviral Activity
Viruses pose significant global health challenges. Our compound’s structural features may allow it to interfere with viral replication or entry into host cells. Researchers have investigated its efficacy against specific viruses, such as influenza or herpes viruses .
Antifungal Applications
Fungal infections can be difficult to treat due to drug resistance. Some studies have explored the antifungal properties of our compound. It may inhibit fungal growth by disrupting essential cellular processes. Investigating its mechanism of action and optimizing its efficacy could lead to new antifungal therapies .
Metal Chelation and Coordination Chemistry
The triazole moiety in our compound can act as a metal chelator. Researchers have studied its ability to bind to metal ions, potentially influencing metal-based drug design or catalysis. Understanding its coordination chemistry is essential for developing targeted metal-based therapies .
Photophysical Properties and Sensing Applications
Certain imidazole-containing compounds exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Our compound’s triazole ring may contribute to these properties. Researchers could explore its use in chemical sensors, imaging agents, or optoelectronic devices .
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by imidazole-containing compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-8-6-17(7-9-19)12-26-11-10-23-16-26)27-13-20(14-27)28-15-21(24-25-28)18-4-2-1-3-5-18/h1-11,15-16,20H,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNVXWKOYDGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

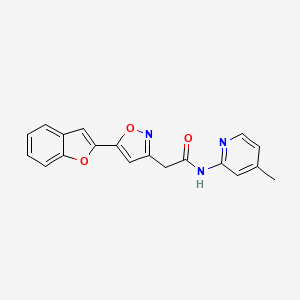
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)
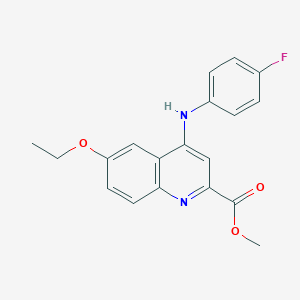
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)

![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)
